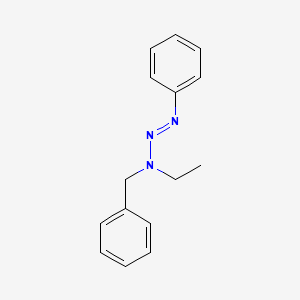![molecular formula C9H21OPSi B14602724 2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one CAS No. 60820-22-6](/img/structure/B14602724.png)
2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one is a specialized organophosphorus compound It is characterized by the presence of a trimethylsilyl group attached to a phosphanyl group, which is further connected to a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one typically involves the reaction of a phosphine with a silylating agent. One common method is the reaction of dimethylphosphine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process. Additionally, advanced purification techniques such as column chromatography may be employed to achieve high purity levels.
化学反応の分析
Types of Reactions
2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The carbonyl group in the propanone backbone can be reduced to form alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Phosphine oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphanyl compounds.
科学的研究の応用
2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be utilized in the study of enzyme mechanisms involving phosphorus-containing substrates.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. The phosphanyl group can participate in nucleophilic attacks, forming covalent bonds with electrophilic centers in target molecules. This reactivity is crucial in its role as a reagent in organic synthesis and potential pharmaceutical applications.
類似化合物との比較
Similar Compounds
- Methyl 2,2-diphenyl-1-(trimethylsilyl)cyclopropanecarboxylate
- 2,2-Dimethyl-1-(7-methyl-6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one
Uniqueness
Compared to similar compounds, 2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one is unique due to its specific combination of a trimethylsilyl group and a phosphanyl group attached to a propanone backbone. This unique structure imparts distinct reactivity and properties, making it valuable in specialized applications in organic synthesis and potential pharmaceutical research.
特性
CAS番号 |
60820-22-6 |
|---|---|
分子式 |
C9H21OPSi |
分子量 |
204.32 g/mol |
IUPAC名 |
2,2-dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one |
InChI |
InChI=1S/C9H21OPSi/c1-9(2,3)8(10)11(4)12(5,6)7/h1-7H3 |
InChIキー |
CUCNGUBZEDXWCA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)P(C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


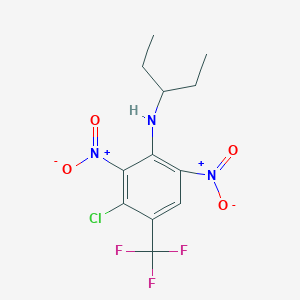
![1-[1,1-Bis(hexyloxy)propoxy]hexane](/img/structure/B14602646.png)
![3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14602653.png)
![2-[(7-Bromohept-5-EN-1-YL)oxy]oxane](/img/structure/B14602659.png)

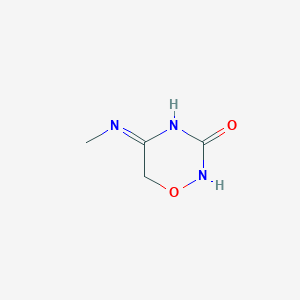
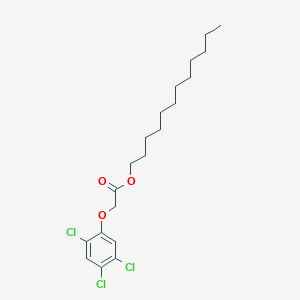
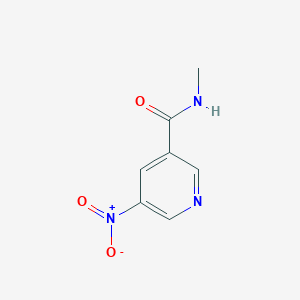
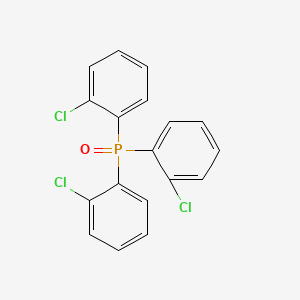
![1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14602686.png)
